methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored efficient synthetic routes for α-aminophosphonic esters and acids derived from furan, thiophene, and pyrazole, demonstrating the interest in synthesizing compounds with these heterocyclic moieties for various applications, including potential pharmaceutical uses (Boduszek, 1995).
C-H Bond Activation and Borylation
The activation of C-H bonds in furans and thiophenes using iron-methyl complexes has been investigated, highlighting a method for modifying these heterocycles in a manner that could be applicable to the synthesis or functionalization of the queried compound (Hatanaka, Ohki, & Tatsumi, 2010).
Palladium-Catalyzed Oxidative Carbonylation
Direct palladium-catalyzed oxidative carbonylation has been used to synthesize furan-3-carboxylic esters from 3-yne-1,2-diol derivatives, illustrating a technique for constructing complex furan derivatives which might be adaptable for synthesizing or modifying the compound (Gabriele et al., 2012).
Anti-Proliferative Activities of Heterocyclic Compounds
A study on the synthesis of heterocyclic compounds derived from cyclohexan-1,3-dione, with reactions involving furan-2-carbaldehyde or thiophene-2-carbaldehyde, has been conducted. These compounds showed anti-proliferative activities against selected cancer cell lines, indicating the potential medicinal applications of heterocyclic compounds (Mohareb, Milad, & Masoud, 2021).
Antioxidative Activity of Heterocyclic Compounds
The antioxidative activity of heterocyclic compounds found in coffee volatiles produced by the Maillard reaction was investigated, with pyrroles showing significant antioxidative activity. This study suggests potential applications of heterocyclic compounds in antioxidant formulations (Yanagimoto, Lee, Ochi, & Shibamoto, 2002).
Properties
IUPAC Name |
methyl 3-[furan-2-ylmethyl-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21-16-7-3-6-14(16)15(20-21)12-22(11-13-5-4-9-27-13)29(24,25)17-8-10-28-18(17)19(23)26-2/h4-5,8-10H,3,6-7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLWTCMHSFKVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)S(=O)(=O)C4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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